N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide
Description
Chemical Identity: N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide (CAS: 313391-72-9) is a furan-carboxamide derivative with the molecular formula C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol . The compound features a furan ring linked to a carboxamide group, which is further substituted with a 1-hydroxy-2-oxo-2-phenylethyl moiety.
Similar methods may apply to the target compound.
Properties
IUPAC Name |
N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-11(9-5-2-1-3-6-9)13(17)14-12(16)10-7-4-8-18-10/h1-8,13,17H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSUPKUMPBDGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-hydroxy-2-oxo-2-phenylethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The furan ring and phenylethyl moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted furan and phenylethyl derivatives .
Scientific Research Applications
Medicinal Chemistry
N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide shows promise in the development of therapeutic agents due to its potential anti-inflammatory, analgesic, and anticancer properties. The compound's structure facilitates interactions with biological targets, making it a candidate for further pharmacological exploration.
Anti-inflammatory and Analgesic Activities
Preliminary studies suggest that this compound may modulate pain signaling pathways, indicating potential applications in pain management therapies. The furan ring enhances its biological activity by promoting interactions with enzymes and receptors involved in inflammatory processes.
Anticancer Properties
Research indicates that this compound may exhibit anticancer effects. Initial findings suggest it could induce apoptosis in cancer cells and inhibit their proliferation through mechanisms such as cell cycle arrest. Further studies are needed to elucidate its specific mechanisms of action against various cancer types.
Organic Synthesis
The compound is recognized for its utility in organic synthesis, particularly as a precursor for more complex molecular structures. Its synthesis can be achieved through various methods, including the tandem Knoevenagel–Michael protocol, which highlights its versatility.
Synthesis Routes
Several synthetic routes have been explored for the preparation of this compound, emphasizing its accessibility for research and application development. These methods include:
- Knoevenagel Condensation : A key reaction in forming carbon-carbon bonds.
- Michael Addition : Allows for the introduction of nucleophiles to electrophilic centers.
Comparisons with Similar Compounds
This compound shares structural similarities with other compounds containing furan rings or phenylethylamine moieties. This comparison underscores how variations in substituents influence biological properties and potential applications.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Similar Compound 1 | Furan ring, amide group | Anticancer |
| Similar Compound 2 | Phenylethylamine moiety | Antimicrobial |
| This compound | Furan ring, hydroxyl group | Anti-inflammatory, analgesic |
Case Studies and Research Findings
Research has highlighted several case studies that investigate the biological activities and therapeutic potentials of this compound:
Antiproliferative Activity
A study demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, indicating its potential as a lead compound in cancer drug development .
Interaction with Biological Systems
Initial findings suggest that this compound interacts with specific receptors involved in pain signaling pathways, which could be critical for developing new analgesics . Further research is necessary to fully understand these interactions and their implications for therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Substituents on the Aromatic Ring
N-(4-Bromophenyl)furan-2-carboxamide (C₁₁H₈BrNO₂, MW: 280.07 g/mol): Contains a bromophenyl group instead of the hydroxy-oxo-phenylethyl side chain. Synthesized via Suzuki-Miyaura cross-coupling, yielding 32–83% depending on boronic acid substituents (electron-donating groups enhance yields) .
(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide: Features a methoxystyryl group, enabling π-π stacking and enhanced lipophilicity.
Thiourea Derivatives
Structural and Crystallographic Comparisons
N-(2-Nitrophenyl)furan-2-carboxamide (C₁₁H₈N₂O₄):
- Crystal structure analysis reveals dihedral angles of 2.68° (benzene ring) and 7.03° (furan ring) relative to the central plane. Weak C–H···O interactions form helical chains .
- The nitro group introduces steric hindrance and electronic effects absent in the target compound.
N-(2-Hydroxy-1-phenylethyl)furan-2-carboxamide (C₁₃H₁₃NO₃): Structurally similar but lacks the 2-oxo group.
Biological Activity
N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a furan ring and a carboxamide functional group. This article explores its biological activity, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO3. The compound is characterized by:
- Furan ring : Contributes to the compound's electron-rich nature, enhancing interactions with biological targets.
- Carboxamide group : Implicated in various biological activities, including enzyme inhibition and receptor modulation.
Biological Activities
This compound exhibits a range of biological activities:
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.
- Analgesic Effects : Research suggests that it may interact with pain signaling pathways, offering potential as a pain management agent.
- Anticancer Potential : Initial findings hint at anticancer properties, although further studies are needed to elucidate the specific mechanisms and efficacy against different cancer types.
- Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains, suggesting potential applications in treating infections.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, modulating their activity. This can lead to inhibition of pathways involved in inflammation and pain signaling.
- Influence on Cell Signaling Pathways : By affecting key signaling pathways, the compound may alter cellular responses associated with disease processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other biologically active compounds. Here’s a comparison table showcasing some related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-hydroxyethyl)benzamide | Benzamide structure | Analgesic and anti-inflammatory |
| Furan derivatives | Furan ring presence | Antimicrobial and anticancer |
| Phenylethylamine derivatives | Phenylethyl moiety | Neuroactive and analgesic |
Q & A
Q. Why do computational models sometimes conflict with experimental spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
